molecular formula C31H34N4O6 B601126 11-脱乙基伊立替康 CAS No. 103816-16-6

11-脱乙基伊立替康

货号: B601126
CAS 编号: 103816-16-6
分子量: 558.64
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Desethyl Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent. It is a camptothecin analog and one of the metabolites of irinotecan. This compound has shown promise in cancer research due to its potential efficacy in inhibiting tumor growth .

科学研究应用

11-Desethyl Irinotecan has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.

    Medicine: Investigated for its potential use in cancer therapy, particularly in understanding the metabolism and efficacy of irinotecan.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Desethyl Irinotecan typically involves the modification of irinotecan. One common method includes the removal of the ethyl group from irinotecan to produce 11-Desethyl Irinotecan. This process can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .

Industrial Production Methods: Industrial production of 11-Desethyl Irinotecan follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .

化学反应分析

Types of Reactions: 11-Desethyl Irinotecan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

相似化合物的比较

Uniqueness: 11-Desethyl Irinotecan is unique due to its specific metabolic pathway and potential for reduced side effects compared to irinotecan. Its distinct chemical structure allows for different interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

11-Desethyl Irinotecan, an active metabolite of irinotecan (CPT-11), is a camptothecin analog that exhibits significant biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its enhanced cytotoxic properties compared to its parent drug, making it a focal point in ongoing cancer research.

The primary mechanism of action for 11-Desethyl Irinotecan is its role as a topoisomerase I inhibitor . It binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after they have been cleaved, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells . This mechanism is crucial for its anticancer efficacy, particularly against solid tumors such as colorectal and lung cancers.

Comparison of Activity

The biological activity of 11-Desethyl Irinotecan can be compared with irinotecan and its other metabolites:

CompoundActivity Level (relative to Irinotecan)Mechanism of Action
Irinotecan1xTopoisomerase I inhibition
11-Desethyl Irinotecan100-1000xTopoisomerase I inhibition
SN-38100-1000xTopoisomerase I inhibition

Note : SN-38 is significantly more potent than both irinotecan and 11-desethyl irinotecan, which highlights the importance of metabolic conversion in enhancing therapeutic efficacy .

Absorption and Distribution

11-Desethyl Irinotecan is rapidly absorbed following administration. The pharmacokinetics are characterized by high interindividual variability, influenced by genetic factors affecting enzyme activity involved in drug metabolism. The compound's distribution shows a high volume of distribution, indicating extensive tissue uptake .

Metabolism

The metabolism of 11-Desethyl Irinotecan primarily occurs in the liver through carboxylesterases, which convert it into SN-38, the active form responsible for most of the cytotoxic effects. Moreover, it undergoes further glucuronidation to form inactive metabolites .

Excretion

Excretion occurs mainly via biliary and urinary pathways. Approximately 25% of irinotecan is excreted unchanged in bile, while only about 1% is excreted as SN-38. This highlights the importance of liver function in determining drug clearance and potential toxicity .

Clinical Studies and Case Reports

Numerous clinical studies have evaluated the efficacy and safety profile of irinotecan and its metabolites, including 11-desethyl irinotecan. For instance:

  • Colorectal Cancer Treatment : A study demonstrated that patients treated with irinotecan showed improved outcomes when the treatment was individualized based on UGT1A1 genotype, which affects metabolism and toxicity profiles .
  • Combination Therapies : Research has indicated that combining 11-desethyl irinotecan with other chemotherapeutic agents can enhance overall efficacy while potentially mitigating dose-limiting toxicities associated with standard treatments .
  • Resistance Mechanisms : Investigations into intratumoral carboxylesterase (CES) activity revealed that enhancing CES could improve the activation of irinotecan at tumor sites, suggesting a potential strategy for overcoming resistance to therapy .

属性

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDUHLYXWIVQRQ-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103816-16-6
Record name 7-Desethyl irinotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-DESETHYL IRINOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Desethyl Irinotecan
Reactant of Route 2
11-Desethyl Irinotecan
Reactant of Route 3
Reactant of Route 3
11-Desethyl Irinotecan
Reactant of Route 4
11-Desethyl Irinotecan
Reactant of Route 5
11-Desethyl Irinotecan
Reactant of Route 6
Reactant of Route 6
11-Desethyl Irinotecan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。